1-(6-cyclopropylpyridazin-3-yl)-N-[(1H-indol-3-yl)methyl]piperidine-3-carboxamide
Description
1-(6-cyclopropylpyridazin-3-yl)-N-[(1H-indol-3-yl)methyl]piperidine-3-carboxamide (CAS: 2097919-68-9) is a piperidine carboxamide derivative featuring a pyridazine ring substituted with a cyclopropyl group and an indole-methyl moiety.
Properties
IUPAC Name |
1-(6-cyclopropylpyridazin-3-yl)-N-(1H-indol-3-ylmethyl)piperidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N5O/c28-22(24-13-17-12-23-20-6-2-1-5-18(17)20)16-4-3-11-27(14-16)21-10-9-19(25-26-21)15-7-8-15/h1-2,5-6,9-10,12,15-16,23H,3-4,7-8,11,13-14H2,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHZQPSLKBOEIQZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NN=C(C=C2)C3CC3)C(=O)NCC4=CNC5=CC=CC=C54 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(6-cyclopropylpyridazin-3-yl)-N-[(1H-indol-3-yl)methyl]piperidine-3-carboxamide (CAS Number: 2097919-68-9) is a novel compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant research findings.
The compound has the following chemical characteristics:
- Molecular Formula : C22H25N5O
- Molecular Weight : 375.5 g/mol
- Structural Features : It contains a cyclopropyl group attached to a pyridazine ring, an indole moiety, and a piperidine structure, which are known to contribute to its pharmacological properties.
| Property | Value |
|---|---|
| CAS Number | 2097919-68-9 |
| Molecular Formula | C22H25N5O |
| Molecular Weight | 375.5 g/mol |
Preliminary studies suggest that the compound may interact with various molecular targets, particularly in the central nervous system (CNS). It is hypothesized to act as a modulator of neurotransmitter systems, potentially influencing pathways related to anxiety and depression. The specific mechanisms are still under investigation, but the structural components indicate possible interactions with serotonin and dopamine receptors.
Antidepressant and Anxiolytic Effects
Research indicates that compounds with similar structural motifs exhibit antidepressant and anxiolytic activities. For instance, derivatives containing indole and piperidine rings have been shown to enhance serotonin receptor activity, which is crucial for mood regulation. In animal models, these compounds often demonstrate reduced anxiety-like behavior and improved depressive symptoms.
Cannabinoid Receptor Interaction
The cyclopropyl group in this compound may enhance its affinity for cannabinoid receptors. Studies on related compounds have shown significant binding affinities to CB1 receptors, suggesting potential applications in treating obesity and metabolic disorders through appetite modulation .
Study 1: Structure-Activity Relationship (SAR)
A study focused on the SAR of cyclopropyl-containing compounds revealed that modifications in the piperidine and pyridazine rings could significantly affect receptor binding affinities. The findings indicated that specific substitutions could enhance biological activity while maintaining metabolic stability .
Study 2: Efficacy in Reducing Metabolic Syndrome Symptoms
In a comparative study involving various diaryl-pyrazole derivatives, it was found that certain analogs exhibited superior efficacy in reducing serum lipid levels associated with metabolic syndrome. While not directly tested on this specific compound, the structural similarities suggest potential for similar outcomes .
Comparative Analysis with Similar Compounds
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of piperidine derivatives, including this compound. Research indicates that compounds with similar structures can induce apoptosis in cancer cells and exhibit cytotoxicity against various cancer lines. For instance, piperidine derivatives have shown promising results in enhancing the efficacy of existing chemotherapy agents through synergistic effects .
Neurological Disorders
The compound's structure suggests possible applications in treating neurological disorders such as Alzheimer's disease. Piperidine derivatives have been associated with cholinesterase inhibition, which is crucial for increasing acetylcholine levels in the brain, thereby improving cognitive function . Studies have also indicated that compounds like this one may target multiple pathways involved in neurodegeneration, potentially offering multi-targeted treatment options .
Anti-inflammatory Effects
Piperidine derivatives are known to exhibit anti-inflammatory properties, which could be beneficial in treating conditions characterized by chronic inflammation. The mechanism often involves the modulation of inflammatory cytokines and pathways, making these compounds candidates for further exploration in inflammatory disease models .
Antimicrobial Activity
There is evidence suggesting that piperidine derivatives possess antimicrobial properties. This includes activity against various bacterial strains and fungi, making them valuable in the development of new antimicrobial agents . The unique structural features of this compound may enhance its interaction with microbial targets.
Table 1: Summary of Case Studies on Piperidine Derivatives
Comparison with Similar Compounds
Target Compound : 6-cyclopropylpyridazine
The cyclopropyl group on pyridazine may enhance metabolic stability due to its sp³ hybridization, reducing oxidative degradation compared to bulkier or more reactive substituents.
Chloro-Substituted Analog : 1-(6-chloropyridazin-3-yl)-N-(2-(5-methoxy-1H-indol-3-yl)ethyl)piperidine-3-carboxamide (CAS: 1401560-86-8)
- Structural Difference : Chlorine replaces cyclopropyl on pyridazine; indole is linked via an ethyl group with a 5-methoxy substitution.
- The ethyl linker and methoxy group could increase hydrophobicity and steric bulk, affecting target engagement .
Phenyl-Substituted Analog : N-cyclopropyl-1-(6-phenylpyridazin-3-yl)piperidine-3-carboxamide (CAS: 1105231-09-1)
- Structural Difference : Phenyl replaces cyclopropyl on pyridazine; indole is absent (replaced by cyclopropylamide).
- The absence of indole limits interactions with hydrophobic pockets or aromatic receptors .
Modifications to the Indole Moiety
Target Compound : N-[(1H-indol-3-yl)methyl]
Bromophenyl-Methyl Analog : N-[(4-bromophenyl)methyl]-1-(6-cyclopropylpyridazin-3-yl)piperidine-3-carboxamide (CAS: 2097888-34-9)
- Structural Difference : Indole is replaced by a 4-bromobenzyl group.
- Implications: Bromine increases molecular weight (415.3 vs.
Ethyl-Linked Methoxyindole Analog (CAS: 1401560-86-8)
- Structural Difference : Indole is substituted at the 5-position with methoxy and linked via an ethyl group.
- Implications : Methoxy improves solubility, while the ethyl linker may alter conformational flexibility, impacting binding kinetics .
Piperidine Carboxamide Derivatives with Alternative Heterocycles
Triazolo[4,3-b]pyridazine Analog : 1-(3-Isopropyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-(4-phenylbutan-2-yl)piperidine-4-carboxamide
- Structural Difference : Triazolo-pyridazine replaces pyridazine; piperidine is substituted at position 3.
Cyclohexylmethyl-Indole Analog ()
- Structural Difference : Indole is modified with a cyclohexylmethyl group.
- Implications : Increased steric bulk may hinder binding to narrow active sites but improve selectivity for specific receptors .
Research Findings and Implications
- Metabolic Stability : The cyclopropyl group in the target compound likely improves resistance to CYP450-mediated oxidation compared to chloro or phenyl analogs .
- Target Selectivity : Indole-containing analogs (target, ) may exhibit affinity for serotonin or kinase receptors, whereas bromophenyl derivatives () could favor lipid-rich environments .
- SAR Trends : Piperidine carboxamides with shorter linkers (e.g., methyl in the target) may retain conformational rigidity critical for binding, while ethyl linkers () introduce flexibility that could reduce potency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
